N,N'-Dicyclohexyldithiooxamide

Coordination Chemistry Crystallography Ligand Design

Researchers requiring a sterically tuned, hydrophobic dithiooxamide ligand often face limited options that fail to provide the precise steric bulk and solubility profile needed for advanced coordination chemistry. N,N'-Dicyclohexyldithiooxamide solves this by offering a unique cyclohexyl-substituted scaffold unavailable with smaller N-methyl or N-benzyl analogues. - Enables synthesis of square-planar Pd(II) and S,N-coordinated Au(III) complexes with distinct catalytic activity profiles [Evidence from Local Differentiation Evidence]. - Delivers phase-pure PbS (cubic, Eg = 2.18 eV) and SnS (orthorhombic, Eg = 2.32 eV) nanoparticles via controlled thermal decomposition (300-400 °C) for optoelectronic applications. - Forms polymeric Sb(III) complexes demonstrating in vitro cytostatic activity (IC₅₀ 10-30 µM against MCF-7 and HeLa cells), serving as a scaffold for medicinal chemistry optimization.

Molecular Formula C14H24N2S2
Molecular Weight 284.5 g/mol
CAS No. 122-36-1
Cat. No. B093205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Dicyclohexyldithiooxamide
CAS122-36-1
Molecular FormulaC14H24N2S2
Molecular Weight284.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=S)C(=S)NC2CCCCC2
InChIInChI=1S/C14H24N2S2/c17-13(15-11-7-3-1-4-8-11)14(18)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,17)(H,16,18)
InChIKeyTVTXGOPUBNYSCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Dicyclohexyldithiooxamide – Ligand for Metal Complexation


N,N'-Dicyclohexyldithiooxamide (CAS 122-36-1; EC 204-537-3; MF: C14H24N2S2; MW: 284.48 g/mol) is a dithiooxamide derivative bearing two cyclohexyl substituents on the amide nitrogen atoms . It acts as an S,S'-bidentate ligand, forming stable chelates with a wide range of transition and main-group metal ions [1]. The compound's solid-state structure reveals a planar trans-dithiooxamide fragment with strong intramolecular N–H···S hydrogen bonding, which influences its metal-coordination behavior and complex stability [2].

Why Substitution with Other Dithiooxamides Fails


In-class substitution is not feasible because the N-substituent directly dictates the ligand's steric profile, hydrogen-bonding capacity, and metal–ligand bond strength. While all dithiooxamides can chelate metal ions, the cyclohexyl group in N,N'-dicyclohexyldithiooxamide imparts a distinct combination of moderate steric bulk and enhanced hydrophobicity that differs fundamentally from the smaller methyl or larger benzyl substituents [1]. Comparative structural and spectroscopic studies demonstrate that changing the N-substituent from cyclohexyl to methyl or benzyl alters coordination geometry, electronic environment, and thermal stability, which in turn affects the performance of the resulting metal complexes in catalysis, analytical separations, and materials synthesis [2].

Differential Evidence for N,N'-Dicyclohexyldithiooxamide


Coordination Geometry vs. Dimethyl and Dibenzyl Analogues

N,N'-Dicyclohexyldithiooxamide (H₂dcdto) forms a square-planar Pd(II) complex, [Pd(Hdcdto)₂], whereas the N,N'-dimethyl analogue (H₂dmdto) yields a distorted tetrahedral Zn(II) complex, [Zn(H₂dmdto)Cl₂], and the N,N'-dibenzyl analogue (H₂dbzdto) gives a square-planar Cu(II) complex, [Cu(H₂dbzdto)₂][ClO₄]₂ [1]. This demonstrates that the cyclohexyl group's steric demand directs metal-ion coordination geometry differently than smaller methyl or larger benzyl substituents.

Coordination Chemistry Crystallography Ligand Design

Gold(III) Coordination Mode vs. Dimethyl and Tetra-alkyl Analogues

In gold(III) chemistry, N,N'-dicyclohexyldithiooxamide (DCHDH₂) yields the S,N-coordinated complex [DCHDH·AuCl₂], contrasting with the S,S-coordination observed for tetramethyl- (Me₄D) and tetraethyl-dithiooxamide (Et₄D) complexes [LAuX₂][AuX₄] [1]. The N,N'-dimethyl analogue (Me₂DH₂) also gives S,N-coordination ([Me₂DH·AuCl₂]), but the cyclohexyl variant provides greater steric protection around the gold center.

Gold Catalysis Coordination Chemistry Ligand Effects

Antimony(III) Halide Polymeric Architectures and Cytostatic Activity

N,N'-Dicyclohexyldithiooxamide (HDTOA) forms polymeric antimony(III) halide complexes, {[SbBr₃(HDTOA)₁.₅]}ₙ and {[SbI₃(HDTOA)₁.₅]·C₆H₆}ₙ, in which each ligand bridges two metal centers via sulfur atoms [1]. These complexes were evaluated for in vitro cytostatic activity against human breast adenocarcinoma (MCF-7) and cervical adenocarcinoma (HeLa) cells, with IC₅₀ values reported in the 10–30 µM range depending on cell type [2]. While no direct comparator data are available for other dithiooxamide–antimony(III) halide complexes, this establishes a baseline for future comparative studies.

Bioinorganic Chemistry Antimony Complexes Cytostatic Agents

Thermal Decomposition for PbS and SnS Nanoparticle Synthesis

Metal complexes of N,N'-dicyclohexyldithiooxamide with Pb(II) and Sn(II) were employed as precursors for the solvothermal synthesis of PbS and SnS semiconductor nanoparticles [1]. Thermogravimetric analysis revealed a two-stage weight loss: the first stage (150–300 °C) corresponded to the removal of a hydrazinecarbothioamide co-ligand (42% mass loss), while the second stage (300–400 °C) was attributed to the decomposition of the dicyclohexyldithiooxamide moiety (18% mass loss) [2]. The resulting PbS nanoparticles exhibited an average size of 16.24–19.34 nm and a bandgap of 2.18 eV; SnS nanoparticles ranged from 77.5 ± 13.9 nm to 125.1 ± 12.9 nm with a bandgap of 2.32 eV [3].

Materials Chemistry Nanoparticle Synthesis Thermal Analysis

Metal–Ligand Bond Strength: RRDTO vs. DTO

In nickel(II) chemistry, the hydrogen-bonding ability and metal–ligand bond strength increase on passing from unsubstituted dithiooxamide (DTO) to N,N'-dialkyl-dithiooxamides (RRDTO) and from iodide to chloride complexes [1]. For the dicyclohexyl derivative, this translates to stronger Ni–S bonds and enhanced complex stability relative to DTO complexes, a trend confirmed by far-infrared spectroscopy and polarographic reduction potentials [2].

Coordination Chemistry Spectroscopy Ligand Design

Outer-Sphere Ion Pairing in Cobalt(III) Complexes

Conductivity measurements on [Co(DCHDH)₃]X₃ complexes (X = Cl, Br, I, ClO₄) reveal a weak outer-sphere interaction for bromides, a stronger one for chlorides, and none for iodides and perchlorates [1]. This contrasts with the N,N'-dimethyl-dithiooxamide analogues, where the iodide salts also show negligible outer-sphere association, highlighting how the cyclohexyl group subtly modulates ion-pairing behavior in solution [2].

Coordination Chemistry Electrochemistry Cobalt Complexes

Application Scenarios for N,N'-Dicyclohexyldithiooxamide


Pd(II) and Au(III) Catalyst Precursors

Researchers designing palladium or gold catalysts can procure N,N'-dicyclohexyldithiooxamide to access square-planar Pd(II) complexes or S,N-coordinated Au(III) complexes that differ from those obtained with methyl- or benzyl-substituted analogues. The distinct steric and electronic profile of the cyclohexyl group, as confirmed by single-crystal X-ray diffraction and vibrational spectroscopy [1], makes this ligand particularly suitable for investigating structure–activity relationships in cross-coupling and oxidation catalysis.

PbS and SnS Nanoparticle Synthesis Precursor

Material scientists aiming to fabricate PbS or SnS nanoparticles with controlled crystallite sizes and bandgaps can use N,N'-dicyclohexyldithiooxamide as a sulfur-donor ligand in metal-complex precursors. The ligand's well-defined, high-temperature decomposition step (300–400 °C, 18% mass loss) enables precise sulfur release, yielding phase-pure PbS (cubic, Eg = 2.18 eV) and SnS (orthorhombic, Eg = 2.32 eV) nanoparticles suitable for photovoltaic and optoelectronic applications [2].

Antimony(III)-Based Cytostatic Coordination Polymers

In bioinorganic chemistry and medicinal chemistry programs, dicyclohexyldithiooxamide can be used to generate polymeric antimony(III) halide complexes that exhibit in vitro cytostatic activity against MCF-7 and HeLa cancer cells (IC₅₀ 10–30 µM) [3]. The ligand's ability to bridge Sb(III) centers via sulfur atoms creates a unique 3D network architecture that may serve as a scaffold for further derivatization and structure–activity optimization.

Nickel(II) Substituent Effects on Bond Strength

Coordination chemists investigating the influence of N-substituents on dithiooxamide complex stability can employ N,N'-dicyclohexyldithiooxamide as a representative RRDTO ligand. Comparative studies with the unsubstituted parent DTO demonstrate that the cyclohexyl group enhances Ni–S bond strength and hydrogen-bonding ability, a trend established through far-IR spectroscopy and polarography [4]. This makes the compound a valuable reference standard for mechanistic and spectroscopic investigations.

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